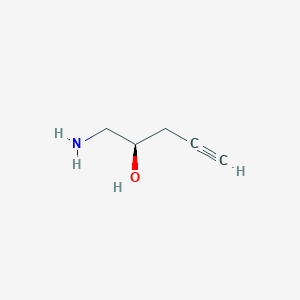

(2R)-1-Aminopent-4-yn-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

(2R)-1-aminopent-4-yn-2-ol |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2/t5-/m1/s1 |

InChI Key |

ZVZGGDQXPNJDCH-RXMQYKEDSA-N |

Isomeric SMILES |

C#CC[C@H](CN)O |

Canonical SMILES |

C#CCC(CN)O |

Origin of Product |

United States |

Synthetic Methodologies for Enantiomerically Pure 2r 1 Aminopent 4 Yn 2 Ol

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to directly produce the desired (2R)-enantiomer from achiral or prochiral starting materials, thereby avoiding the need for resolving a racemic mixture.

Asymmetric Alkynylation Strategies to Access Chiral Propargylic Amines

A primary strategy for the synthesis of compounds like (2R)-1-aminopent-4-yn-2-ol involves the asymmetric addition of an alkyne to an imine or a related electrophile. This approach directly establishes the propargylic amine stereocenter.

One prominent method is the copper-catalyzed asymmetric alkynylation of α-imino esters. This reaction allows for the direct introduction of an alkynyl group to an amino acid derivative precursor under mild conditions, yielding β,γ-alkynyl α-amino acid derivatives with high enantioselectivity pnas.org. While this method is primarily demonstrated for α-amino esters, it provides a conceptual framework for the asymmetric synthesis of other propargylamines.

Another powerful technique involves the use of chiral ligands to mediate the addition of alkynes to aldehydes. Carbohydrate-derived amino-alcohol ligands, for instance, have been successfully employed in the zinc triflate-catalyzed addition of alkynes to aldehydes, affording chiral propargylic alcohols with high enantioselectivities acs.orgnih.govacs.orgresearchgate.net. This approach could be adapted by using an amino-aldehyde as the starting material to generate the desired γ-alkynyl amino alcohol.

Catalytic Asymmetric Amination and Hydroamination Routes

Catalytic asymmetric amination involves the introduction of an amine functionality to a molecule in an enantioselective manner. For the synthesis of this compound, this could involve the asymmetric amination of a suitable alkynyl ketone precursor.

Recent research has demonstrated the direct regio- and enantioselective amination of acyclic branched α-alkynyl ketones using chiral phosphoric acid catalysis rsc.orgresearchgate.net. This method generates α-hydrazido-α-alkynyl ketone products with high enantioselectivity, which can then be further transformed into the desired amino alcohol.

Furthermore, catalytic asymmetric reactions of alkyl alkynyl ketimines have been developed as a versatile approach to chiral α-trialkyl amines researchgate.netsemanticscholar.orgnih.gov. These methods, often catalyzed by chiral ammonium (B1175870) salts, can produce a diverse range of chiral propargyl amines with high stereocontrol.

Chiral Auxiliary-Mediated Syntheses of γ-Alkynyl Amino Alcohols

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

Ellman's chiral sulfinamide auxiliary is a particularly effective tool for the diastereoselective synthesis of chiral N-sulfinyl propargylamines nih.govresearchgate.net. The condensation of an aldehyde with Ellman's sulfinamide yields a chiral N-sulfinylimine, which can then react with an alkynyl nucleophile to produce the desired propargylamine (B41283) with high diastereoselectivity. The auxiliary can be subsequently cleaved under acidic conditions to afford the free amine. This method has been used to prepare a wide variety of propargylamines with diverse functional groups researchgate.net. The diastereoselective addition of lithiated chloroacetylene to Ellman's chiral N-tert-butanesulfinyl imines has also been reported as a highly stereoselective method for the synthesis of terminal chloro-substituted propargylamines acs.org.

Chemoenzymatic and Biocatalytic Resolution Techniques for Enantiomeric Enrichment

Resolution techniques are employed to separate a racemic mixture of a chiral compound into its individual enantiomers. Chemoenzymatic and biocatalytic methods are particularly attractive due to their high enantioselectivity and mild reaction conditions.

Dynamic kinetic resolution (DKR) is a powerful tool that combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. This technique has been successfully applied to the resolution of both alcohols and amines nih.govresearchgate.netacs.orgnih.gov. For the synthesis of this compound, a racemic mixture of the amino alcohol could be subjected to DKR using a lipase (B570770) to selectively acylate the (S)-enantiomer, while a racemization catalyst continuously converts the remaining (R)-enantiomer back to the racemate.

Biocatalysis also offers methods for the direct synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been used for the biocatalytic reductive amination of α-hydroxy ketones with ammonia, yielding (S)-configured vicinal amino alcohols with high conversions and enantiomeric excess frontiersin.orgacs.org. This approach provides a direct and environmentally friendly route to chiral amino alcohols. Furthermore, whole-cell biocatalysts containing engineered pathways, such as a transketolase/transaminase cascade, have been developed for the synthesis of chiral amino alcohols from achiral starting materials ucl.ac.uk.

Stereocontrolled Approaches to Form the (2R) Configuration

Stereocontrolled synthesis aims to control the relative and absolute stereochemistry of a molecule. For this compound, this involves the controlled formation of the stereocenter at the C2 position.

One approach involves the stereocontrolled reduction of a corresponding β-amino ketone. Complementary catalytic diastereoselective methods have been developed for the synthesis of γ-amino alcohols from their ketone precursors ru.nlnih.gov. For instance, iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while rhodium-catalyzed asymmetric hydrogenation can produce syn-products.

Another strategy is the stereocontrolled synthesis of β-amino alcohols from lithiated aziridines and boronic esters bris.ac.uk. This method allows for the synthesis of syn-β-amino alcohols with complete diastereoselectivity. Starting from enantiopure 2,3-aziridine alcohols, a versatile and stereocontrolled preparation of amino polyols can be achieved tandfonline.com.

A radical-mediated approach for the enantioselective C-H amination of alcohols has also been developed to access chiral β-amino alcohols nih.gov. This method utilizes a radical relay chaperone strategy to achieve both regio- and enantioselectivity.

Protecting Group Strategies for Selective Functionalization of Amine and Hydroxyl Moieties

Due to the presence of both a primary amine and a secondary alcohol, the selective functionalization of this compound often requires the use of protecting groups. The choice of protecting groups is crucial for a successful multi-step synthesis, and an orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one group while the other remains intact organic-chemistry.org.

For the Amine Group: Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis libretexts.org.

For the Hydroxyl Group: A wide variety of protecting groups are available for alcohols. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are widely used and are typically removed with fluoride (B91410) ions libretexts.org. Other common protecting groups include benzyl (B1604629) (Bn) ethers, which are removed by hydrogenolysis, and acetyl (Ac) esters, which are cleaved under basic or acidic conditions libretexts.orgnih.gov.

The selection of a specific protecting group strategy will depend on the planned synthetic route and the compatibility of the protecting groups with the reaction conditions of subsequent steps.

Considerations for Gram-Scale and Pilot-Scale Synthesis

Transitioning the synthesis of an enantiomerically pure chiral compound like this compound from the laboratory bench to gram-scale and subsequently to pilot-scale production introduces a distinct set of challenges that are not always apparent at the milligram scale. drugdiscoverytrends.comresearchgate.net The primary goal during scale-up is to ensure that the process is not only economically viable but also safe, reproducible, and capable of consistently delivering the final product with the desired purity and enantiomeric excess. nih.gov

A significant challenge in the large-scale synthesis of chiral molecules is maintaining high stereochemical selectivity. westlake.edu.cn Reactions that provide excellent enantioselectivity on a small scale may be sensitive to changes in parameters such as reaction temperature, mixing efficiency, and addition rates, all of which can be more difficult to control in larger reactors. drugdiscoverytrends.com Furthermore, achieving both chemical and stereochemical selectivity can be a formidable challenge, with the potential for competing side reactions that generate byproducts like 1,2-diols or 1,2-diamines. westlake.edu.cn

Key Considerations for Scale-Up:

Thermal Safety: Exothermic reactions pose a significant safety risk during scale-up. noahchemicals.comhelgroup.com A reaction that is easily managed in a laboratory flask can generate a substantial amount of heat in a larger vessel, potentially leading to a runaway reaction if not properly controlled. noahchemicals.comhelgroup.com Therefore, a thorough understanding of the reaction thermodynamics is crucial, and appropriate cooling systems must be in place. noahchemicals.comicheme.org

Purification: The purification of the final active pharmaceutical ingredient (API) is a critical step. pharmtech.comardena.com While chromatography is a common purification technique at the laboratory scale, it is often less practical and more expensive for large quantities. crystallizationsystems.comnuvisan.com Crystallization is generally the preferred method for large-scale purification as it is more cost-effective and can be scaled more readily. crystallizationsystems.comresearchgate.net Developing a robust crystallization process is key to obtaining the desired polymorph and particle size distribution consistently. drugdiscoverytrends.com

Process Optimization: To enhance the economic feasibility of the synthesis, process optimization is essential. This includes the use of catalytic enantioselective processes, which are more advantageous than methods requiring stoichiometric amounts of chiral auxiliaries. nih.gov Biocatalytic methods, utilizing enzymes, offer a promising alternative as they often proceed with high selectivity under mild reaction conditions. nih.gov Continuous flow chemistry is another advanced technique that can improve safety and scalability by allowing for better control over reaction parameters and minimizing the volume of hazardous materials at any given time. beilstein-journals.orgnih.govrsc.org

Raw Material Sourcing and Cost: The cost and availability of starting materials and reagents become increasingly important at larger scales. westlake.edu.cn For instance, while certain chiral catalysts may be suitable for small-scale synthesis, their cost may be prohibitive for pilot-scale production. drugdiscoverytrends.com

The following table summarizes the primary challenges encountered when scaling up the synthesis of chiral amino alcohols and outlines potential mitigation strategies.

| Challenge | Mitigation Strategies |

| Maintaining Enantioselectivity | - Precise control of reaction temperature and addition rates.- Optimization of catalyst loading and reaction time.- Use of highly selective catalysts or enzymes. nih.govnih.gov |

| Thermal Hazards | - Thorough thermal screening of the reaction to identify potential exotherms. helgroup.com- Implementation of efficient cooling systems in reactors. noahchemicals.com- Consideration of continuous flow processes to minimize reaction volume. beilstein-journals.org |

| Purification and Isolation | - Development of a robust crystallization process for purification and chiral resolution. crystallizationsystems.comresearchgate.net- Minimizing the use of chromatography on a large scale. nuvisan.com- Exploring alternative purification techniques like selective precipitation. |

| Byproduct Formation | - Optimization of reaction conditions to disfavor side reactions. westlake.edu.cn- Use of highly selective reagents and catalysts. |

| Cost of Goods | - Sourcing cost-effective starting materials and reagents. westlake.edu.cn- Improving reaction efficiency and yield to reduce waste.- Implementing catalyst recycling strategies where feasible. |

| Polymorphism | - Detailed study of the crystallization process to identify and control different crystalline forms. drugdiscoverytrends.com- Establishing consistent crystallization conditions to ensure the desired polymorph is produced. |

2r 1 Aminopent 4 Yn 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Foundation in Stereoselective Construction of Complex Molecules

The defined stereochemistry at the C-2 position makes (2R)-1-Aminopent-4-yn-2-ol a foundational element in stereoselective synthesis. The synthesis of many pharmaceutical and agrochemical compounds relies on the availability of such chiral intermediates. buchler-gmbh.com Chiral pool synthesis, which utilizes naturally available chiral molecules, is a common strategy, and building blocks like this compound are crucial for this approach. buchler-gmbh.com The demand for single-enantiomer drugs has driven the development of synthetic methods that use chiral building blocks to produce complex chiral drug candidates. mdpi.com

The presence of the hydroxyl and amino groups allows for the diastereoselective installation of new stereocenters. For instance, the amino group can direct metallation or hydrogenation reactions, while the hydroxyl group can be used to form chiral auxiliaries or direct epoxidation reactions. The terminal alkyne is a versatile handle for various coupling reactions, such as the Sonogashira, Glaser, and click reactions, enabling the elongation and elaboration of the molecular framework.

Recent advancements have highlighted innovative approaches to the synthesis of chiral β-amino alcohols, which are prevalent in pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn These methods often focus on achieving both chemical and stereochemical selectivity, underscoring the importance of chiral amino alcohol frameworks in modern synthesis. westlake.edu.cn

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules, which is crucial for the discovery of new bioactive compounds. rsc.org Chiral building blocks like this compound are instrumental in DOS strategies due to their ability to introduce stereochemical and structural diversity. The multiple functional groups of this compound can be selectively reacted in different sequences to generate a variety of molecular scaffolds.

For example, the alkyne can undergo cyclization reactions to form various heterocyclic systems. The amino and hydroxyl groups can be derivatized to create different functionalities, leading to a wide range of molecular architectures from a single starting material. This approach allows for the efficient exploration of chemical space, which is a key goal of diversity-oriented synthesis. The use of chiral building blocks in DOS is particularly powerful as it allows for the generation of libraries of enantiomerically pure compounds, which is essential for studying biological activity.

Precursor in the Development of Chiral Ligands and Organocatalysts

Chiral amino alcohols are a well-established class of precursors for the synthesis of chiral ligands and organocatalysts used in asymmetric catalysis. researchgate.netrsc.orgscilit.com The this compound scaffold can be readily modified to generate a variety of chiral ligands for transition-metal-catalyzed reactions. For example, the amino and hydroxyl groups can be functionalized with phosphine (B1218219) or other coordinating groups to create bidentate or tridentate ligands. The stereochemistry of the building block is transferred to the ligand, which in turn induces chirality in the products of the catalyzed reaction.

Similarly, this amino alcohol can serve as a starting material for the development of organocatalysts. For instance, proline and its derivatives, which are also chiral amino alcohols, are highly effective organocatalysts for a range of asymmetric transformations. The structural motifs present in this compound can be incorporated into novel organocatalyst designs.

The development of new chiral amino alcohol ligands is an active area of research, with studies focusing on their application in reactions such as the asymmetric transfer hydrogenation of ketones. researchgate.netscilit.com The inherent rigidity and stereochemical information of the amino alcohol backbone are crucial for achieving high enantioselectivities in these catalytic processes. mdpi.com

Role in Combinatorial Library Generation for Chemical Discovery

Combinatorial chemistry involves the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. nih.gov Chiral building blocks are essential in combinatorial chemistry for the creation of libraries of stereochemically defined molecules. enamine.net The use of this compound in combinatorial synthesis allows for the introduction of a chiral center and three points of diversity.

The primary amine, the secondary alcohol, and the terminal alkyne can each be reacted with a different set of building blocks in a combinatorial fashion. This leads to the generation of a large library of distinct compounds, each with a defined stereochemistry at the C-2 position. These libraries can then be screened in high-throughput assays to identify new drug leads or probes for studying biological processes. The split-and-pool synthesis strategy is a common method in combinatorial chemistry where a solid support is divided, reacted with different building blocks, and then recombined, allowing for the exponential growth of the library size. wikipedia.org

Applications in Modern Chemical Methodologies

Integration into Click Chemistry Platforms

Click chemistry provides a powerful toolkit for modular synthesis, characterized by reactions that are high-yielding, wide in scope, and generate minimal byproducts. The terminal alkyne of (2R)-1-Aminopent-4-yn-2-ol is a perfect handle for such transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derived Azides

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. For this to occur with the target compound, its primary amine would first need to be converted into an azide. This transformation is a standard synthetic procedure, often achieved through a diazotransfer reaction.

Once the azide derivative, (2R)-1-azidopent-4-yn-2-ol, is formed, it could theoretically be used in a CuAAC reaction. However, this would result in intramolecular cyclization or polymerization rather than conjugation with a separate molecule. A more practical approach involves two separate derivatives of the parent compound: one where the amine is converted to an azide, and another where the alkyne is reacted with a partner molecule.

A more direct application would be to first convert the amine of this compound into an azide, yielding (2R)-5-azido-1-pentyn-4-ol . This molecule could then react with a separate alkyne-containing molecule via CuAAC. Conversely, the parent compound itself can react with an azide-functionalized molecule.

Detailed research findings for the CuAAC reaction using derivatives of this compound are not available in the searched literature.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs without the need for a cytotoxic copper catalyst, making it suitable for use in living systems. This reaction involves an azide and a strained cyclooctyne.

A derivative of this compound, such as the azido derivative (2R)-5-azido-1-pentyn-4-ol , could be reacted with various strained cyclooctynes (e.g., BCN, DIBO) to form a stable triazole linkage. This would attach the chiral pentanol moiety to a molecule of interest, such as a biomolecule or a fluorescent probe, under physiological conditions.

Specific examples and data tables for SPAAC applications involving this compound derivatives are absent from the available literature.

Exploration of Other Bioorthogonal Ligation Strategies

Beyond azide-alkyne cycloadditions, the terminal alkyne of this compound could potentially participate in other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction between a tetrazine and the alkyne, although this reactivity is more commonly associated with strained alkynes. No specific research has been found documenting such applications for this compound.

Exploitation in Metal-Catalyzed Transformations Beyond Click Chemistry

The terminal alkyne is also a versatile functional group for various metal-catalyzed transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Alkyne Moiety

The most prominent palladium-catalyzed reaction for a terminal alkyne is the Sonogashira coupling, which forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. In a typical Sonogashira reaction, this compound would be coupled with a substrate like iodobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base.

Table 1: Hypothetical Sonogashira Coupling of this compound (Note: This data is illustrative and not based on published results for this specific compound.)

| Entry | Aryl Halide | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Triethylamine | THF | >90 (Est.) |

| 2 | 4-Bromopyridine | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | >85 (Est.) |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Acetonitrile | >90 (Est.) |

No specific research data was found for the Sonogashira coupling or other palladium-catalyzed cross-coupling reactions involving this compound.

Stereoselective Hydrogenation and Hydrofunctionalization Reactions

The alkyne group of this compound can be selectively hydrogenated to either a cis-alkene, typically using Lindlar's catalyst, or a trans-alkene using a dissolving metal reduction (e.g., Na in NH₃). Complete hydrogenation to the corresponding alkane, (2R)-1-aminopentan-2-ol, can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Hydrofunctionalization reactions, such as hydroamination, hydrothiolation, or hydroboration, could add further functionality across the triple bond, with the potential for regioselective and stereoselective outcomes influenced by the choice of catalyst and reaction conditions.

While these are standard transformations for terminal alkynes, specific studies detailing these reactions on this compound, including yields and stereoselectivity data, were not identified in the literature search.

Functionalization Strategies Leveraging Terminal Alkyne Reactivity

The terminal alkyne is arguably the most versatile functional group within this compound for carbon-carbon bond formation and molecular assembly. mdpi.comnih.govresearchgate.net Its high reactivity and the well-established methodologies for its transformation make it a key handle for molecular elaboration. nih.gov

Sonogashira Coupling

One of the most powerful methods for the functionalization of terminal alkynes is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction, catalyzed by a combination of palladium and copper complexes, efficiently forms a carbon-carbon bond between the terminal alkyne (a C(sp) carbon) and an aryl or vinyl halide (a C(sp²) carbon). wikipedia.orglibretexts.orgresearchgate.net The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it highly suitable for the late-stage functionalization of complex molecules. tandfonline.com For this compound, this provides a direct route to aryl-substituted alkynes, which are common structural motifs in pharmaceuticals and materials science. researchgate.net

The general scheme for the Sonogashira coupling of this compound is as follows:

Scheme 1: Sonogashira coupling reaction with this compound.

The table below illustrates the expected products from the Sonogashira coupling of this compound with various aryl bromides, based on established procedures for similar propargylamines. tandfonline.com

Table 1: Representative Sonogashira Coupling Reactions

| Aryl Bromide Partner | Expected Product | Potential Application of Product Motif |

|---|---|---|

| 4-Bromotoluene | (2R)-1-Amino-5-(p-tolyl)pent-4-yn-2-ol | Organic synthesis intermediate |

| 1-Bromo-4-nitrobenzene | (2R)-1-Amino-5-(4-nitrophenyl)pent-4-yn-2-ol | Precursor for dyes or nonlinear optical materials |

| Methyl 4-bromobenzoate | Methyl 4-((4R)-5-amino-4-hydroxypent-1-yn-1-yl)benzoate | Pharmaceutical intermediate |

| 2-Bromopyridine | (2R)-1-Amino-5-(pyridin-2-yl)pent-4-yn-2-ol | Ligand for coordination chemistry |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgalliedacademies.orgnih.gov This reaction is a highly efficient and regiospecific [3+2] cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govillinois.edu The reaction is known for its reliability, high yields, and tolerance of a vast range of functional groups and reaction conditions, including aqueous environments. nih.gov This has led to its widespread use in bioconjugation, drug discovery, and materials science. alliedacademies.orgnih.govnih.gov By reacting this compound with various azides, complex architectures and bioconjugates can be readily assembled.

Table 2: Examples of CuAAC Reactions with this compound

| Azide Reactant | Resulting Triazole Product | Field of Application |

|---|---|---|

| Benzyl (B1604629) Azide | (2R)-1-Amino-5-(1-benzyl-1H-1,2,3-triazol-4-yl)pent-4-yn-2-ol | Medicinal Chemistry |

| Azido-PEG3 | (2R)-1-Amino-5-(1-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)pent-4-yn-2-ol | Bioconjugation, Drug Delivery |

| 3'-Azido-3'-deoxythymidine (AZT) | A conjugate of this compound and AZT via a triazole linker | Antiviral Drug Discovery |

| 1-Azido-4-iodobenzene | (2R)-1-Amino-5-(1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl)pent-4-yn-2-ol | Materials Science, further functionalization handle |

Derivatizations Involving the Primary Amine and Secondary Hydroxyl Groups

The primary amine and secondary hydroxyl groups of this compound offer additional sites for modification, enabling the synthesis of a diverse range of derivatives. nih.gov The key challenge and opportunity lie in the chemoselective functionalization of one group in the presence of the other, as well as the terminal alkyne.

Derivatization of the Primary Amine

The primary amine is a strong nucleophile and can be selectively targeted under appropriate conditions. nih.govnih.gov Common derivatizations include acylation, sulfonylation, and alkylation.

Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. This is often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The higher nucleophilicity of the amine compared to the secondary alcohol allows for selective acylation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine produces sulfonamides. Sulfonamides are important functional groups in many pharmaceutical compounds.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield a secondary amine.

Derivatization of the Secondary Hydroxyl Group

The secondary hydroxyl group can be functionalized through esterification or etherification. These reactions often require conditions that either activate the hydroxyl group or use a more reactive electrophile, sometimes necessitating the prior protection of the more nucleophilic amine group.

Esterification: Reaction with acyl chlorides or anhydrides, typically catalyzed by a base like pyridine or DMAP, yields esters. To achieve selectivity for the hydroxyl group over the amine, the amine is often first protected (e.g., as a Boc-carbamate).

Etherification: Formation of ethers, such as a benzyl ether or a silyl ether (e.g., TBDMS), is commonly achieved via the Williamson ether synthesis or by using silyl chlorides in the presence of a base like imidazole. Silyl ethers also serve as excellent protecting groups for the hydroxyl function.

The table below summarizes common derivatization reactions for the amine and hydroxyl groups.

Table 3: Selective Derivatization of Amine and Hydroxyl Groups

| Functional Group | Reagent | Reaction Type | Product Functional Group |

|---|---|---|---|

| Primary Amine | Acetyl Chloride | Acylation | Acetamide |

| Primary Amine | Tosyl Chloride | Sulfonylation | Tosylated Sulfonamide |

| Primary Amine | Boc Anhydride | Carbamoylation (Protection) | Boc-carbamate |

| Secondary Hydroxyl | Acetic Anhydride, Pyridine | Esterification | Acetate Ester |

| Secondary Hydroxyl | Benzyl Bromide, NaH | Etherification | Benzyl Ether |

| Secondary Hydroxyl | TBDMS-Cl, Imidazole | Silylation (Protection) | TBDMS Ether |

Transformations and Advanced Derivatives of 2r 1 Aminopent 4 Yn 2 Ol

Modifications of the Amino Functionality to Amides, Carbamates, and Ureas

The primary amino group of (2R)-1-Aminopent-4-yn-2-ol is a versatile handle for introducing a variety of functional groups, including amides, carbamates, and ureas. These transformations are fundamental in peptide synthesis, drug discovery, and materials science.

Amide Formation: Amide bond formation is a cornerstone of organic synthesis. The amino group of this compound can be readily acylated using various reagents and conditions. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysulfosuccinimide (s-NHS) can be employed to couple carboxylic acids to the amine. rsc.org Another effective method involves the use of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). rsc.org These methods are often utilized in solid-phase peptide synthesis and for the construction of DNA-encoded chemical libraries. rsc.orguni-due.de

Carbamate Formation: Carbamates are often used as protecting groups for amines due to their stability and orthogonal cleavage conditions. google.com The tert-Butoxycarbonyl (Boc) group is a common choice, typically introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comthieme-connect.de Other protecting groups like the 9-Fluorenylmethyloxycarbonyl (Fmoc) and Allyloxycarbonyl (Alloc) groups are also widely used, particularly in peptide synthesis. google.comharvard.edu The formation of carbamates can also be achieved through the reaction of the amine with carbon dioxide to form a carbamic acid, which can then be trapped. thieme-connect.de

Urea (B33335) Formation: Ureas can be synthesized from the amino group through various methods. One common approach is the reaction with an isocyanate. Alternatively, the reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, yields unsymmetrical ureas. The exploration of urea derivatives of similar propargylamine (B41283) structures has been shown to be fruitful in the development of therapeutic agents. nih.gov

| Target Functional Group | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Amide | Carboxylic Acid, EDC, s-NHS | DMSO, water, rt | rsc.org |

| Amide | Fmoc-amino acids, DMT-MM | MOPS buffer, 37°C | rsc.org |

| Carbamate (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Various solvents, rt | thieme-connect.de |

| Carbamate (Fmoc) | Fmoc-Cl or Fmoc-OSu | Aqueous dioxane, Na₂CO₃ | google.com |

| Urea | Isocyanate | Aprotic solvent | nih.gov |

Derivatization of the Hydroxyl Group to Esters, Ethers, and Phosphates

The secondary hydroxyl group in this compound offers another site for chemical modification, allowing for the introduction of ester, ether, and phosphate (B84403) functionalities. These modifications can significantly alter the molecule's physical and biological properties.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride. This transformation is often catalyzed by an acid or a base. For instance, esterification can be a key step in the synthesis of complex natural products.

Ether Formation: Etherification of the hydroxyl group can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. ncsu.edu Protecting the hydroxyl group as a p-Methoxybenzyl (PMB) ether is a standard procedure in multi-step synthesis. ncsu.edu

Phosphate Formation: The hydroxyl group can be phosphorylated to yield phosphate esters. This is a crucial transformation in the synthesis of prodrugs and biologically active molecules, as phosphorylation can enhance water solubility and facilitate transport across cell membranes. google.com Reagents such as phosphoryl chloride or other activated phosphate derivatives are typically used for this purpose.

| Target Functional Group | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Ester | Acid Chloride, Pyridine | CH₂Cl₂, 0°C to rt | |

| Ether (PMB) | NaH, PMB-Cl, TBAI | DMF, 0°C to rt | ncsu.edu |

| Phosphate | Phosphoryl Chloride, Base | Aprotic solvent, low temperature | google.com |

Stereoselective Reactions at the Alkyne Moiety (e.g., Hydration, Halogenation)

The terminal alkyne of this compound is a highly reactive functional group that can undergo a variety of stereoselective transformations. These reactions are valuable for introducing new stereocenters and functional groups.

Hydration: The hydration of the terminal alkyne can lead to the formation of a methyl ketone. This reaction is typically catalyzed by mercury salts, but more environmentally friendly gold and platinum catalysts have been developed. The regioselectivity of the hydration (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and reaction conditions.

Halogenation: The alkyne can undergo halogenation to form dihaloalkenes or tetrahaloalkanes, depending on the stoichiometry of the halogenating agent. The stereochemistry of the addition can often be controlled to give either the E or Z isomer of the dihaloalkene.

Hydroboration/Protonation: Copper-catalyzed Markovnikov protoboration of terminal alkynes using cyclic (alkyl)(amino)carbene (CAAC) ligands provides a route to α-borylated alkenes with high selectivity. amazonaws.com These versatile intermediates can then be used in a variety of downstream transformations. amazonaws.com

Cyclotrimerization: [2+2+2] Cyclotrimerization reactions involving the alkyne moiety can be used to construct substituted aromatic and heterocyclic rings. ncsu.edu These reactions are often catalyzed by transition metals such as cobalt, rhodium, or nickel. ncsu.edu

Assessment of Stereochemical Stability and Potential for Epimerization

The stereochemical integrity of the chiral center at the C2 position is crucial for the applications of this compound and its derivatives. The potential for epimerization, or the inversion of stereochemistry at this center, must be considered during synthesis and purification.

The stability of the stereocenter is generally high under neutral and mild acidic or basic conditions. However, harsh reaction conditions, such as high temperatures or strong bases, could potentially lead to epimerization. For example, reactions that proceed through an intermediate where the C2 proton is abstracted could result in racemization.

The optical purity of this compound and its derivatives can be assessed using chiral chromatography (HPLC or GC) or by forming diastereomeric derivatives with a chiral resolving agent, such as Mosher's acid chloride, followed by NMR analysis. dokumen.pub For instance, the optical purity of ethyl (S)-2-aminopent-4-ynoate has been determined by conversion to its Mosher's ester. dokumen.pub

It is important to note that while the C2 stereocenter is generally stable, reactions involving the adjacent functional groups could potentially influence its stability. Careful selection of reaction conditions and protecting group strategies is therefore essential to maintain the desired stereochemistry throughout a synthetic sequence.

Advanced Spectroscopic and Mechanistic Investigations

Application of Advanced NMR Spectroscopy for Structural Elucidation and Conformational Analysis of Derived Compounds

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure and the analysis of conformational dynamics in solution. researchgate.netresearchgate.net For compounds derived from the chiral building block (2R)-1-aminopent-4-yn-2-ol, a suite of sophisticated 1D and 2D NMR experiments is essential for complete characterization. The complexity of molecules synthesized from this substrate often necessitates going beyond simple ¹H and ¹³C spectra. ipb.pt

Two-dimensional NMR techniques are particularly powerful for establishing connectivity and spatial relationships within these derived molecules. ipb.pt Key experiments include:

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons and the tracing of spin systems through the carbon framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. ipb.pt It provides a clear map of which protons are bonded to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Crucial for piecing together the complete molecular structure, HMBC detects longer-range correlations (typically over two to three bonds) between protons and carbons. ipb.pt This is invaluable for identifying quaternary carbons and linking different spin systems together.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for conformational analysis. auremn.org.br It detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. The intensity of NOE cross-peaks can be used to estimate interproton distances, providing critical insights into the three-dimensional structure and preferred conformation of the molecule in solution.

For instance, in a cyclized derivative of this compound, NOESY experiments can definitively establish the cis or trans relationship of substituents on a newly formed ring by observing the spatial proximity of specific protons. ipb.pt

Table 1: Representative NMR Data for a Hypothetical Cyclized Derivative of this compound

This interactive table provides hypothetical ¹H and ¹³C NMR chemical shift data, along with key 2D NMR correlations that would be used for structural assignment.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1 | 48.5 | 3.10 (dd, 13.5, 4.0), 2.95 (dd, 13.5, 8.5) | C2, C5a | H2, H5a |

| 2 | 70.2 | 4.25 (m) | C1, C3, C5a | H1, H3 |

| 3 | 35.1 | 2.60 (ddd, 17.0, 6.0, 2.0), 2.45 (dt, 17.0, 2.5) | C2, C4, C5 | H2, H4 |

| 4 | 125.8 | 5.90 (t, 2.5) | C3, C5, C5a | H3, H5a |

| 5 | 135.4 | - | - | - |

| 5a | 55.6 | 4.80 (d, 6.0) | C1, C2, C4, C5 | H1, H4 |

Mechanistic Elucidation of Reactions Involving this compound as a Substrate or Intermediate

Understanding the detailed reaction mechanisms involving this compound is crucial for optimizing reaction conditions and controlling product stereochemistry. The compound's functional groups—a primary amine, a secondary alcohol, and a terminal alkyne—allow it to participate in a wide array of transformations, particularly in the synthesis of heterocyclic structures.

Mechanistic investigations often employ a combination of experimental and analytical techniques:

Kinetic Studies: Monitoring the reaction progress over time under various conditions (e.g., changing substrate, catalyst, or reagent concentrations) can help determine the reaction order and identify the rate-determining step. In-situ reaction monitoring by NMR spectroscopy is a powerful method for obtaining such kinetic data. researchgate.net

Isotope Labeling Studies: Replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, ¹²C with ¹³C) at a specific position in the this compound backbone is a classic technique. nih.gov By tracking the position of the isotope in the final product or in intermediates, chemists can deduce bond-breaking and bond-forming events and rule out alternative mechanistic pathways. For example, a deuterium kinetic isotope effect (KIE) can indicate whether a C-H bond is broken in the rate-determining step.

Intermediate Trapping and Characterization: In some cases, reaction intermediates can be isolated or "trapped" by adding a specific reagent. More commonly, intermediates are detected and characterized spectroscopically, often using low-temperature NMR, to provide direct evidence for a proposed mechanistic pathway.

A common reaction type for this substrate is a transition-metal-catalyzed intramolecular cyclization. A plausible, though generalized, mechanistic cycle for such a reaction might involve the coordination of the alkyne to the metal center, followed by nucleophilic attack from either the amine or the hydroxyl group. The subsequent steps would depend on the specific catalyst and reaction conditions, but isotopic labeling and kinetic analysis would be key to differentiating between possible pathways.

Computational Chemistry Studies on Reactivity, Transition States, and Enantioselectivity

Computational chemistry, particularly using Density Functional Theory (DFT), has emerged as a powerful partner to experimental studies for providing detailed insight into reaction mechanisms at the molecular level. researchgate.net For reactions utilizing this compound, computational modeling can address key questions regarding reactivity, transition state structures, and the origins of stereoselectivity.

Reactivity and Reaction Pathways: DFT calculations can map out the potential energy surface for a proposed reaction. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the activation energy (energy barrier) for each step. The pathway with the lowest energy barrier is generally the most favorable. This allows for the in silico testing of various mechanistic hypotheses before committing to extensive lab work. researchgate.net

Transition State Analysis: The geometry of a transition state is critical to understanding how a reaction occurs. Computational methods can locate and optimize the structures of transition states, providing a snapshot of the bond-forming and bond-breaking processes. Analysis of these structures can reveal key interactions that stabilize the transition state and facilitate the reaction.

Enantioselectivity: When this compound is used in reactions that generate new stereocenters, understanding the origin of enantioselectivity is vital. Computational studies can model the transition states leading to different stereoisomeric products. A small difference in the calculated energies of these diastereomeric transition states can explain the observed enantiomeric or diastereomeric excess in the product. This predictive power is instrumental in the rational design of more selective catalysts and reagents. nih.gov

Table 2: Hypothetical Calculated Energy Profile for an Enantioselective Addition Reaction

This interactive table shows a simplified example of how computational data can be used to predict the stereochemical outcome of a reaction. The lower relative energy of the transition state leading to the (R,R)-diastereomer suggests it would be the major product.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS-A | Transition State leading to (R,R)-product | +12.5 |

| TS-B | Transition State leading to (R,S)-product | +14.8 |

| Product A | (R,R)-diastereomer | -5.2 |

| Product B | (R,S)-diastereomer | -4.1 |

Emerging Research Applications of 2r 1 Aminopent 4 Yn 2 Ol

Contributions to Total Synthesis Efforts of Complex Natural Products and Synthetic Analogs

The unique trifunctional nature of (2R)-1-aminopent-4-yn-2-ol makes it a strategic starting material or intermediate in the total synthesis of complex natural products and their synthetic analogs. researchgate.netsci-hub.sefrontiersin.org The stereocenter at the C2 position is particularly important for enantioselective syntheses, where precise control of stereochemistry is crucial for biological activity. thieme-connect.de

One of the key advantages of this compound is the orthogonal reactivity of its functional groups. The primary amine can be readily acylated or alkylated, the alcohol can be protected or oxidized, and the terminal alkyne can participate in a wide range of coupling reactions, such as the Sonogashira, Glaser, or click reactions. This allows for a stepwise and controlled elaboration of the molecular framework.

Detailed research has demonstrated the utility of similar chiral propargylamines in the synthesis of various natural products. For instance, the core structures of several alkaloids and polyketides have been assembled using synthetic strategies that rely on the functionalities present in this compound. ncsu.edu The alkyne group, for example, can be a precursor to (E)- or (Z)-alkenes via stereoselective reduction, or it can be used to introduce new carbon-carbon bonds.

Table 1: Examples of Natural Product Scaffolds Accessible from this compound Derivatives

| Natural Product Class | Key Synthetic Transformation Utilizing the Alkyne Group |

| Alkaloids | Cyclization reactions, Mannich-type reactions |

| Macrolides | Ring-closing metathesis after alkyne reduction |

| Polyketides | Chain elongation via C-C coupling reactions |

| Amino sugars | Introduction of nitrogen and further functionalization |

This table is illustrative and based on general synthetic strategies for these classes of compounds, where a building block like this compound would be applicable.

Development of Novel Chemical Probes for Interdisciplinary Research

The development of chemical probes is essential for studying biological systems, and this compound serves as a valuable scaffold for creating such tools. uni-due.de A chemical probe is a small molecule that can be used to study and manipulate a biological process. The alkyne group is particularly useful in this context as it can be used in "click chemistry," a set of biocompatible reactions that allow for the efficient and specific labeling of biomolecules.

For example, a probe based on this compound could be designed to bind to a specific protein target. The alkyne handle would then allow for the attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This enables the visualization or isolation of the protein of interest.

The chiral nature of this compound can also be exploited to develop stereospecific probes, which can differentiate between enantiomeric binding sites in biological systems. This is particularly important in drug discovery and chemical biology, where the stereochemistry of a molecule often dictates its biological activity.

Advancements in Polymer Chemistry and Functional Materials Science Utilizing its Unique Structure

The terminal alkyne and the primary amine of this compound make it an attractive monomer for the synthesis of novel polymers and functional materials. evitachem.comechemi.com The alkyne group can undergo polymerization through various methods, including metathesis and cyclotrimerization, to produce polyphenylenes and other conjugated polymers. ncsu.edu These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The primary amine and hydroxyl groups can be used to introduce functionality into the polymer backbone or as side chains. For example, these groups can be used to improve the solubility of the polymer, to introduce cross-linking sites, or to attach other functional molecules. The chirality of the monomer can also be transferred to the polymer, leading to the formation of helical polymers with chiroptical properties.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Polymerization Method | Potential Properties |

| Polyphenylenes | Alkyne Cyclotrimerization | Conjugated, Luminescent |

| Helical Polymers | Anionic or Cationic Polymerization | Chiroptical Activity |

| Functional Polyesters | Polycondensation with Diacids | Biodegradable, Functionalizable |

| Polyamides | Polycondensation with Diacyl Chlorides | High Thermal Stability |

This table presents potential polymer types that could be synthesized using this compound as a monomer or co-monomer.

Innovations in Bioconjugation and Molecular Imaging Methodologies

Bioconjugation is the process of linking two biomolecules together, and it is a fundamental tool in biotechnology and medicine. evitachem.comechemi.com The alkyne group of this compound is an ideal handle for bioconjugation via click chemistry. guidechem.com This allows for the site-specific modification of proteins, nucleic acids, and other biomolecules with a wide range of payloads, including drugs, imaging agents, and affinity tags.

In the field of molecular imaging, this compound can be used to synthesize targeted imaging probes. For example, the amine group can be used to attach a targeting ligand that binds to a specific receptor on cancer cells. The alkyne group can then be used to attach a radiolabel or a fluorescent dye for imaging with positron emission tomography (PET) or fluorescence microscopy, respectively. The chirality of the molecule can be important for achieving high affinity and selectivity for the biological target.

Role in the Design and Synthesis of Supramolecular Assemblies

Supramolecular chemistry deals with the design and synthesis of complex chemical systems from smaller molecular components. The functional groups of this compound make it a versatile building block for the construction of supramolecular assemblies. The amine and hydroxyl groups can participate in hydrogen bonding, which is a key driving force for self-assembly. The alkyne group can be used to form metal-organic frameworks (MOFs) or to participate in other types of non-covalent interactions.

For example, this compound could be used to synthesize amphiphilic molecules that self-assemble into micelles or vesicles in aqueous solution. These assemblies could be used for drug delivery or as nanoreactors. The chirality of the building block could also be used to create chiral supramolecular structures with interesting properties, such as the ability to recognize and separate other chiral molecules.

Future Perspectives and Research Challenges

Expanding the Scope of Synthetic Utility and Accessibility

The synthetic potential of (2R)-1-aminopent-4-yn-2-ol is far from exhausted. Future research endeavors are poised to expand its application in the synthesis of diverse and intricate molecular architectures. Its inherent chirality and multiple reactive sites make it an ideal starting material for creating novel heterocyclic compounds, unnatural amino acids, and chiral ligands for asymmetric catalysis.

A key area of focus will be its utilization in diversity-oriented synthesis, where the terminal alkyne can readily participate in reactions like Sonogashira couplings, click chemistry, and various cyclization reactions to generate a wide array of molecular scaffolds. Furthermore, its application as a chiral building block in the total synthesis of natural products and their analogs holds promise for the discovery of new therapeutic agents.

Despite its synthetic potential, the broader accessibility of this compound is currently hampered by its limited commercial availability and the often complex, multi-step synthetic routes required for its preparation. A significant challenge for the chemical community is the development of more efficient, scalable, and cost-effective syntheses to make this valuable compound more readily available for research and development.

Development of Sustainable and Environmentally Benign Synthetic Routes

A pressing challenge in contemporary chemical synthesis is the development of environmentally friendly processes. The current methods for producing this compound often involve stoichiometric reagents, harsh reaction conditions, and the use of hazardous solvents, all of which contribute to a significant environmental footprint.

Future research will undoubtedly focus on creating greener synthetic alternatives. This includes the development of catalytic asymmetric methods, which would minimize waste and improve atom economy. Biocatalysis, employing enzymes to perform key transformations with high stereoselectivity under mild conditions, presents another promising avenue for a more sustainable synthesis. The overarching goal is to design synthetic pathways that are not only efficient and selective but also align with the principles of green chemistry, minimizing environmental impact.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy, reduced waste. | Catalyst development, cost, and recyclability. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, renewable catalysts (enzymes). | Enzyme stability, substrate scope, and process optimization. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization for specific transformations. |

Exploring Novel Applications in Underexplored Chemical Domains

Beyond its established role as a synthetic intermediate, the unique structural features of this compound suggest potential applications in less explored areas of chemistry. Its ability to be incorporated into larger molecular frameworks opens up possibilities in materials science and medicinal chemistry.

For instance, its integration into polymer backbones could lead to the development of novel chiral materials with unique optical or catalytic properties. In medicinal chemistry, the rigid alkynyl group and the chiral amino alcohol moiety can be exploited in the design of novel pharmacophores or as scaffolds in fragment-based drug discovery. The exploration of these new frontiers will require interdisciplinary collaboration and innovative approaches to fully realize the untapped potential of this versatile molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.